5-hydroxyflecainide
Description
Overview of Flecainide (B1672765) Pharmacotherapy and Metabolism
Flecainide is a Class Ic antiarrhythmic agent utilized for the management of various tachyarrhythmias, which are abnormally fast heart rates. wikipedia.orgnih.gov Its therapeutic applications include paroxysmal supraventricular tachycardias (PSVTs), atrioventricular nodal re-entrant tachycardia (AVNRT), atrial fibrillation, and life-threatening ventricular arrhythmias. nih.gov The primary mechanism of action for flecainide involves the potent blockade of fast inward sodium channels (specifically Nav1.5) in the heart's cells. drugbank.comchemsrc.comecrjournal.com This action slows the conduction of electrical impulses, particularly in the His-Purkinje system, and prolongs the cardiac action potential, thereby suppressing arrhythmias. ecrjournal.comboehringer-ingelheim.com
The metabolism of flecainide is a key aspect of its clinical pharmacology. After oral administration, it is almost completely absorbed and has a bioavailability of 90-95%. biomedpharmajournal.orghres.ca The drug is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, with a minor contribution from CYP1A2. drugbank.combiomedpharmajournal.orgmdpi.com This metabolic process is subject to genetic polymorphism, meaning that variations in the CYP2D6 gene can lead to different rates of metabolism among individuals, categorised as poor, intermediate, normal, or ultra-rapid metabolizers. biomedpharmajournal.org This variability can significantly impact drug levels and, consequently, the efficacy and safety of the therapy. biomedpharmajournal.org Approximately 30% of an oral dose of flecainide is excreted unchanged in the urine. boehringer-ingelheim.commdpi.comchemicalbook.com The remainder is eliminated as metabolites, which are also primarily excreted via the urine. boehringer-ingelheim.comnih.gov
Genesis and Significance of 5-Hydroxyflecainide as a Major Metabolite
Flecainide's biotransformation results in two major metabolites: meta-O-dealkylated flecainide (MODF) and the meta-O-dealkylated lactam of flecainide (MODLF). drugbank.comboehringer-ingelheim.comnih.govfrontiersin.org The compound of interest, this compound, is chemically identified as meta-O-dealkylated flecainide (MODF). chemicalbook.comfrontiersin.org This metabolite is formed through the dealkylation of one of the 2,2,2-trifluoroethoxy groups on the benzene (B151609) ring of the flecainide molecule. chemicalbook.comchemicalbook.com These two main metabolites, which are often found in conjugated forms, constitute the bulk of the metabolized portion of the drug. drugbank.comboehringer-ingelheim.comnih.gov
Rationale for Comprehensive Academic Research on this compound
Secondly, flecainide possesses a narrow therapeutic index, meaning the range between effective and toxic concentrations is small. biomedpharmajournal.orgfrontiersin.org Because this compound is pharmacologically active, its plasma concentration is a critical variable in the total antiarrhythmic load. Variations in its formation could tip the balance towards inefficacy or toxicity.
Finally, the metabolism of flecainide is heavily dependent on the genetically variable CYP2D6 enzyme. biomedpharmajournal.orgchemicalbook.com Individuals with different CYP2D6 phenotypes (e.g., poor vs. extensive metabolizers) will produce this compound at different rates, leading to variable ratios of metabolite to parent drug. biomedpharmajournal.org Research into this metabolite is therefore essential for advancing personalized medicine, allowing for more precise therapy adjustments based on a patient's genetic makeup to optimize safety and effectiveness. biomedpharmajournal.orgfrontiersin.org
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and scientifically grounded overview of the chemical compound this compound. The primary objective is to synthesize and present detailed research findings concerning its role as a major metabolite of flecainide. This includes elucidating the metabolic pathway that leads to its formation, establishing its significance as an active compound, and detailing the scientific rationale that drives its continued academic investigation. By adhering strictly to this outline, the article aims to deliver a clear and authoritative account of this compound's place in pharmacology.
Research Data Tables
Pharmacokinetic Properties of Flecainide and its Major Metabolite
| Parameter | Flecainide | This compound (MODF) |
| Bioavailability | 90-95% biomedpharmajournal.orghres.ca | Not applicable (metabolite) |
| Protein Binding | ~40% drugbank.commdpi.com | Information not available |
| Metabolism | Hepatic, via CYP2D6 and CYP1A2 drugbank.commdpi.com | Further metabolized to lactam form (MODLF) frontiersin.org |
| Major Active Metabolite | Not applicable | Yes boehringer-ingelheim.comfrontiersin.org |
| Relative Potency | 100% | ~20% of flecainide drugbank.comboehringer-ingelheim.comfrontiersin.org |
| Elimination Half-Life | ~20 hours (variable, 12-27 hours) wikipedia.orgboehringer-ingelheim.com | ~12.6 hours drugbank.com |
| Excretion | ~30% unchanged in urine boehringer-ingelheim.commdpi.com | Excreted in urine, primarily conjugated boehringer-ingelheim.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-N-(piperidin-2-ylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h4-5,7,10,19,21H,1-3,6,8-9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJPPEWHZCSTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003518 | |
| Record name | 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83526-33-4 | |
| Record name | 5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083526334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLECAINIDE META-O-DEALKYLATED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6RB757PWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Pharmacokinetics of 5 Hydroxyflecainide
Biotransformation Pathways Leading to 5-Hydroxyflecainide Formation
This compound, also known by its chemical name meta-O-dealkylated flecainide (B1672765) (MODF), is the principal active metabolite of flecainide. medsafe.govt.nzoup.com Its formation is a key step in the metabolism of the parent compound.
The primary reaction leading to the creation of this compound is O-dealkylation. oup.com This is a Phase I metabolic reaction where an alkyl group is removed from an oxygen atom on the flecainide molecule. nih.gov This biotransformation occurs predominantly in the liver. jst.go.jpbiomedpharmajournal.org The resulting metabolite, this compound, retains some pharmacological activity, estimated to be about one-fifth as potent as the parent flecainide. boehringer-ingelheim.comaapharma.cadrugbank.com
The enzymatic conversion of flecainide to this compound is primarily catalyzed by specific enzymes within the cytochrome P450 superfamily.
Cytochrome P450 2D6 (CYP2D6): This is the main enzyme responsible for the O-dealkylation of flecainide. jst.go.jpboehringer-ingelheim.com The activity of CYP2D6 can vary among individuals due to genetic polymorphisms, which can influence the rate of this compound formation. biomedpharmajournal.org
Cytochrome P450 1A2 (CYP1A2): This enzyme also contributes to the metabolism of flecainide to this compound, although to a lesser extent than CYP2D6. medsafe.govt.nznih.gov Its role may become more significant in individuals who are poor metabolizers via the CYP2D6 pathway. biomedpharmajournal.org
Table 1: Key Enzymes in this compound Formation
| Enzyme | Primary Role | Metabolic Reaction |
|---|---|---|
| CYP2D6 | Major contributor to flecainide metabolism | O-dealkylation |
| CYP1A2 | Secondary contributor to flecainide metabolism | O-dealkylation |
Disposition of this compound in Biological Systems
Once formed, this compound is distributed throughout the body and exhibits a specific profile in the bloodstream.
Studies indicate that flecainide and its metabolites are distributed to various body tissues and fluids. Research on the parent drug shows that its levels are higher in cardiac tissues compared to plasma. jst.go.jp Animal studies have demonstrated that flecainide distributes to the myocardium, kidney, and liver, with mean tissue-to-plasma ratios of 9.11, 13.8, and 14.37, respectively, in rats. researchgate.net While specific quantitative distribution data for this compound across a range of tissues is not extensively detailed, its presence has been confirmed in key biological fluids. In a fatal overdose case, meta-O-dealkylated flecainide was detected in both urine and bile, confirming its distribution into these fluids. oup.com
The concentration of this compound in the plasma is generally low. Multiple sources report that the free, unconjugated plasma levels of this metabolite are typically less than 0.05 mcg/mL (50 ng/mL). medsafe.govt.nzboehringer-ingelheim.comaapharma.ca The disappearance of total flecainide metabolites from plasma has been observed to be only slightly slower than that of the parent drug. nih.gov One study has reported a plasma half-life of 12.6 hours for meta-O-dealkylated flecainide. drugbank.com A detailed concentration-time curve specifically for this compound is not widely available, but the data indicate low systemic exposure in its free form following therapeutic administration of the parent drug.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Free Plasma Concentration | < 0.05 mcg/mL | medsafe.govt.nzboehringer-ingelheim.comaapharma.ca |
| Plasma Half-Life | 12.6 hours | drugbank.com |
Elimination and Excretion Mechanisms of this compound
The body eliminates this compound through established excretory routes. The majority of a flecainide dose is ultimately removed from the body via the urine. nih.gov
This compound is one of the two major metabolites found in urine following flecainide administration. boehringer-ingelheim.comhpra.ie It is primarily excreted after undergoing further Phase II metabolism, specifically conjugation. nih.gov This means it is chemically linked to endogenous molecules like glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are easily eliminated by the kidneys. aapharma.cadrugbank.com
Studies quantifying urinary excretion have found that approximately 14% of a single oral dose of flecainide is recovered in the urine as meta-O-dealkylated flecainide. hpra.ie A smaller portion of the parent drug and its metabolites, about 5%, is eliminated through the feces, which suggests that some biliary excretion occurs. boehringer-ingelheim.comaapharma.ca A case report identified meta-O-dealkylated flecainide in the bile, further supporting this minor elimination pathway. oup.com
Table 3: Excretion of Flecainide and its Metabolite
| Excretion Route | Compound | Percentage of Oral Dose |
|---|---|---|
| Urine | Unchanged Flecainide | ~30-42% |
| Urine | meta-O-dealkylated flecainide | ~14% |
| Urine | meta-O-dealkylated lactam of flecainide | ~14% |
| Feces | Total (Flecainide and Metabolites) | ~5% |
Factors Influencing this compound Pharmacokinetics
The concentration and disposition of this compound are subject to variability based on an individual's metabolic capacity and the presence of certain disease states.
The formation of this compound from flecainide is almost entirely dependent on the cytochrome P450 enzyme system, specifically the CYP2D6 isoenzyme. researchgate.netmedicinesinformation.co.nzmedsafe.govt.nz A minor metabolic pathway involving CYP1A2 also contributes. frontiersin.org
The gene for CYP2D6 is highly polymorphic, leading to significant differences in enzyme activity among individuals. This genetic variability creates distinct population phenotypes:
Poor Metabolizers (PMs): Individuals with little to no CYP2D6 function metabolize flecainide very slowly. This results in reduced formation and lower concentrations of this compound, coupled with higher, potentially toxic, levels of the parent drug. medicinesinformation.co.nzmedsafe.govt.nz
Intermediate Metabolizers (IMs): These individuals have reduced CYP2D6 activity, leading to slower-than-normal metabolism of flecainide.
Extensive (Normal) Metabolizers (EMs): This group has normal CYP2D6 function and represents the most common phenotype.
Ultrarapid Metabolizers (UMs): With multiple copies of the CYP2D6 gene, these individuals metabolize flecainide very rapidly, which can lead to higher concentrations of this compound and potentially faster clearance of the parent drug.
This inherent variability in metabolic capacity is a primary driver of the differences observed in flecainide and this compound levels between patients.
Table 1: Influence of CYP2D6 Phenotype on Flecainide Metabolism
This interactive table summarizes the expected impact of CYP2D6 genetic variations on the pharmacokinetics of flecainide and its metabolite, this compound.
| CYP2D6 Phenotype | Flecainide Metabolism Rate | Parent Flecainide Levels | This compound Formation | Clinical Consideration |
| Poor Metabolizer (PM) | Very Slow | Markedly Increased | Markedly Decreased | Higher risk of parent drug toxicity. |
| Intermediate Metabolizer (IM) | Slow | Increased | Decreased | Potential for higher parent drug exposure. |
| Extensive Metabolizer (EM) | Normal | Normal | Normal | Standard pharmacokinetic profile. |
| Ultrarapid Metabolizer (UM) | Very Fast | Decreased | Increased | Potential for reduced parent drug efficacy at standard doses. |
Hepatic Impairment: The liver is the primary site of flecainide metabolism into this compound. nih.govmedsafe.govt.nz In patients with significant liver dysfunction, this metabolic conversion is impaired. nih.govfrontiersin.orguchicagomedicine.orgradiologyinfo.org This leads to a decrease in the formation and, therefore, lower plasma levels of this compound. Conversely, the concentration of the parent drug, flecainide, would be expected to increase, as its primary metabolic clearance pathway is compromised.
Congestive Heart Failure (CHF): Patients with CHF often exhibit slower elimination of flecainide. nih.govmedsafe.govt.nz This is thought to be due to reduced cardiac output, which can lead to decreased blood flow to the liver and kidneys. nih.govnih.govclevelandclinic.orgcfrjournal.commsdmanuals.com The reduced hepatic perfusion can slow the rate of metabolic conversion of flecainide to this compound, while the reduced renal perfusion can simultaneously impair the final excretion of the metabolite. This complex interplay can alter the typical pharmacokinetic profile of both the parent drug and its active metabolite.
Table 2: Impact of Disease States on this compound Pharmacokinetics
This interactive table outlines how different disease states are expected to alter the disposition of this compound.
| Disease State | Effect on Formation | Effect on Elimination | Expected Net Result on this compound Levels |
| Renal Impairment | Minimal direct effect | Markedly Decreased | Accumulation of the metabolite due to reduced clearance. |
| Hepatic Impairment | Markedly Decreased | Minimal direct effect | Decrease in metabolite levels due to impaired formation. |
| Congestive Heart Failure | Potentially Decreased | Potentially Decreased | Variable; depends on the relative impact on hepatic vs. renal blood flow. |
Iii. Pharmacodynamics and Biological Activity of 5 Hydroxyflecainide
Cellular and Molecular Mechanisms of Action of 5-Hydroxyflecainide
The primary mechanism of action for flecainide (B1672765) and its active metabolite involves the modulation of cardiac ion channels, which directly alters the electrophysiological properties of heart cells. wikipedia.orgnih.gov
Ion Channel Modulation and Electrophysiological Effects
Like its parent compound, this compound exerts its effects by interacting with ion channels responsible for the cardiac action potential. nih.gov Flecainide itself is a potent blocker of the Nav1.5 sodium channel, which slows the electrical impulse conduction within the heart. wikipedia.orgecrjournal.com It also has the ability to block the delayed rectifier potassium channel (IKr) and the ryanodine (B192298) receptor (RyR2), which is involved in calcium release from the sarcoplasmic reticulum. nih.govfrontiersin.orgdrugbank.com
A comparative study in a canine model provided specific insights into the electrophysiological actions of this compound (S-24623) relative to flecainide. The study found that while the maximal electrophysiologic effects of flecainide and this compound were generally similar, the metabolite was noted to be about half as potent as flecainide on a milligram-per-milligram basis. nih.gov Other sources suggest it may be only one-fifth as potent. boehringer-ingelheim.comaapharma.ca
Key comparative findings from the in-vivo study include:
Both this compound and flecainide significantly prolonged the minimum atrial paced cycle length. nih.gov
Both compounds extended the atrioventricular (AV) nodal effective and functional refractory periods. nih.gov
Both compounds increased the right ventricular effective refractory period. nih.gov
A critical distinction was that this compound lacked the marked effect on infranodal (His-Purkinje, or HV interval) conduction that is characteristic of flecainide. nih.gov
Only flecainide, and not its metabolites, was found to significantly prolong the sinus cycle length in the study. nih.gov
The data suggest that while this compound retains some of the Class I antiarrhythmic properties of its parent drug, its different potency and more selective effects on cardiac conduction pathways mean it does not simply potentiate flecainide's actions. nih.gov
Interactive Data Table: Comparative Electrophysiological Effects of Flecainide and this compound (S-24623)
| Electrophysiological Parameter | Effect of Flecainide | Effect of this compound (S-24623) | Reference |
| Potency vs. Flecainide | - | ~50% as potent | nih.gov |
| Sinus Cycle Length | Significant Prolongation | No Significant Effect | nih.gov |
| Minimum Atrial Paced Cycle Length | Significant Prolongation | Significant Prolongation | nih.gov |
| AV Nodal Effective Refractory Period | Significant Prolongation | Significant Prolongation | nih.gov |
| AV Nodal Functional Refractory Period | Significant Prolongation | Significant Prolongation | nih.gov |
| Right Ventricular Effective Refractory Period | Significant Prolongation | Significant Prolongation | nih.gov |
| Infranodal (HV Interval) Conduction | Marked Prolongation | No Marked Effect | nih.gov |
Receptor Binding Characteristics
Flecainide has a known binding affinity for the ryanodine receptor 2 (RyR2), an intracellular calcium release channel on the sarcoplasmic reticulum of cardiac myocytes. frontiersin.orgdrugbank.com This interaction contributes to its therapeutic effect in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT). frontiersin.org However, specific studies detailing the binding characteristics and affinity of this compound to RyR2 or other cardiac receptors were not identified in the reviewed literature.
Intracellular Signaling Pathway Alterations
Beyond the direct consequences of ion channel modulation and receptor interaction, which inherently alter intracellular ion concentrations, specific research detailing further downstream alterations to intracellular signaling pathways by this compound is not extensively documented in the available literature. The primary pharmacodynamic effect is understood to be the direct modulation of transmembrane ion flux. creative-bioarray.com
In Vitro Pharmacodynamic Investigations of this compound
In vitro studies are essential for isolating the direct effects of a compound on specific cell types and molecular targets.
Patch-Clamp Studies on Cardiac Myocytes
The patch-clamp technique is a gold-standard electrophysiology method for investigating ion channel function in individual cells, such as cardiac myocytes. criver.comresearchgate.net It allows for precise measurement of the ion currents that constitute the action potential. nih.gov While the electrophysiological effects of this compound have been characterized in vivo, demonstrating its action on cardiac conduction and refractoriness, specific data from patch-clamp studies on isolated cardiac myocytes were not found in the reviewed search results. nih.gov Such studies would be necessary to delineate the precise kinetics of channel blockade (e.g., use-dependence, voltage-dependence) for this compound compared to its parent compound.
Cellular Viability and Proliferation Assays
Cellular viability and proliferation assays are used to determine a compound's effect on cell health and growth. bioradiations.comabcam.com These assays measure parameters like metabolic activity or membrane integrity to assess cytotoxicity. promega.comsigmaaldrich.com No research was identified that investigated the effects of this compound using cellular viability or proliferation assays.
Enzyme Activity Modulation Studies
This compound, also known as meta-O-dealkylated flecainide (MODF), is the principal product of flecainide metabolism. biomedpharmajournal.org This biotransformation is primarily catalyzed by the cytochrome P450 isoenzyme CYP2D6, with a minor contribution from CYP1A2. nih.govnih.govdrugbank.com The genetic polymorphism of CYP2D6 can lead to variations in the rate of flecainide metabolism, affecting plasma concentrations of both the parent drug and the metabolite. biomedpharmajournal.org
While this compound is a product of CYP-mediated metabolism, studies directly investigating its potential to inhibit or induce cytochrome P450 enzymes are not widely available in the published literature. The focus of research has been on the impact of CYP2D6 activity on flecainide clearance rather than the subsequent enzymatic effects of the metabolite itself. uanl.mx However, it is known that the R-enantiomer of the parent drug, flecainide, is an inhibitor of CYP2D6. medicinesinformation.co.nz The clinical significance of this compound's own activity is generally considered to be limited due to its substantially lower potency and low plasma concentrations observed in patients. medicinesinformation.co.nzresearchgate.net
Table 1: Metabolic Profile of this compound
| Parameter | Description | Source(s) |
| Parent Compound | Flecainide | biomedpharmajournal.org |
| Metabolite Name | This compound (meta-O-dealkylated flecainide, MODF) | nih.govnih.gov |
| Primary Metabolic Pathway | O-dealkylation via Cytochrome P450 | medicinesinformation.co.nz |
| Primary Enzyme Involved | CYP2D6 | nih.govnih.govdrugbank.com |
| Secondary Enzyme Involved | CYP1A2 | biomedpharmajournal.orgnih.gov |
| Relative Potency | Approximately 20% of flecainide's antiarrhythmic activity | biomedpharmajournal.orgdrugbank.commedicinesinformation.co.nz |
In Vivo Pharmacodynamic Studies in Preclinical Models
Preclinical animal models have been instrumental in characterizing the electrophysiological and hemodynamic effects of this compound, often in direct comparison to its parent compound.
Animal Models for Assessing Cardiac Electrophysiology
The anesthetized dog has been a key animal model for delineating the in vivo cardiac electrophysiological effects of this compound and comparing them to flecainide. capes.gov.br These models allow for detailed intracardiac measurements following intravenous administration of the compound. Parameters typically assessed include effects on various cardiac intervals (PR, QRS, QT), conduction velocity through different parts of the heart (atria, AV node, His-Purkinje system, and ventricles), and the refractory periods of cardiac tissues. nih.govnih.gov
In a comparative study in anesthetized dogs, this compound (referred to as S-24623) was evaluated alongside flecainide. capes.gov.br The findings from this model provide a direct comparison of the potency of the metabolite versus the parent drug on critical electrophysiological parameters.
Evaluation of Arrhythmia Suppression or Induction in Vivo
The antiarrhythmic and proarrhythmic potential of Class I agents is intrinsically linked to their effects on cardiac conduction and refractoriness. Animal models of myocardial infarction, such as the 7-day-old canine infarction model, have been used to study the effects of the parent drug, flecainide, on re-entrant ventricular arrhythmias. nih.gov In these models, flecainide was shown to significantly depress conduction velocity and prolong the effective refractory period (ERP) in both normal and infarcted tissue. nih.gov However, these same effects can also facilitate new, functionally determined re-entrant circuits, providing an experimental basis for the proarrhythmic effects observed clinically. nih.gov
Studies in Langendorff-perfused rabbit hearts with a cryolesion to create a thin layer of surviving epicardium have also demonstrated that flecainide can facilitate the induction of sustained ventricular tachycardia. nih.gov While these studies focus on the parent drug, the comparative electrophysiological data from canine models indicate that this compound possesses similar, albeit less potent, Class I effects. capes.gov.br Its contribution to arrhythmia suppression or induction in vivo is therefore considered to be significantly less than that of flecainide.
Assessment of Physiological Responses in Animal Models
The assessment of physiological responses, particularly hemodynamics, is a standard component of in vivo cardiac safety pharmacology studies. In anesthetized dog models used to evaluate flecainide and its metabolites, key physiological parameters such as heart rate and blood pressure are monitored. capes.gov.brnih.gov General anesthesia itself can alter the cardiovascular system, making it important to establish a stable baseline before drug administration. vin.comfrontiersin.org
The parent drug, flecainide, is known to have a negative inotropic (contractility-reducing) effect, which has been demonstrated in animals and isolated myocardium. boehringer-ingelheim.com Studies in dogs have shown that flecainide does not typically alter heart rate, though bradycardia can occur. nih.govboehringer-ingelheim.com The direct hemodynamic effects of this compound have been evaluated in comparison to the parent drug in anesthetized dogs, confirming it is pharmacologically active but less potent. capes.gov.br
Table 2: Comparative Electrophysiological Effects of Flecainide and this compound in Anesthetized Dogs Data derived from a study comparing flecainide with its metabolite S-24623 (this compound).
| Electrophysiological Parameter | Effect of Flecainide | Effect of this compound (S-24623) | Relative Potency | Source(s) |
| His-Purkinje Conduction (H-V Interval) | Significant prolongation | Less potent prolongation | Lower than flecainide | capes.gov.br |
| Ventricular Effective Refractory Period (ERP) | Significant prolongation | Less potent prolongation | Lower than flecainide | capes.gov.br |
| Atrial Effective Refractory Period (ERP) | Significant prolongation | Less potent prolongation | Lower than flecainide | capes.gov.br |
Clinical Significance of this compound Pharmacodynamic Effects
Despite being an active metabolite, the clinical relevance of this compound's pharmacodynamic effects is generally considered to be minimal.
Correlation of this compound Exposure with Clinical Outcomes
For the parent drug, flecainide, a clear relationship exists between plasma concentration and clinical effects. The therapeutic plasma range for flecainide is generally accepted as 0.2 to 1.0 mcg/mL (200 to 1000 ng/mL). nih.govdroracle.ai Concentrations within this range are associated with the suppression of ventricular arrhythmias, while levels exceeding the upper limit (especially >0.7-1.0 mcg/mL) are linked to a higher incidence of cardiac adverse effects, such as conduction abnormalities. boehringer-ingelheim.comdroracle.ai The prolongation of the QRS interval on an electrocardiogram is closely correlated with flecainide plasma concentrations and serves as a pharmacodynamic marker of its effect. nih.govresearchgate.netcore.ac.uk
Contribution to Overall Antiarrhythmic or Proarrhythmic Effects
Research and clinical documentation indicate that this compound is pharmacologically active, possessing a similar mechanism of action to flecainide, which is characterized by the blockade of cardiac sodium channels (Nav1.5). nih.govnih.gov However, its contribution to the net clinical effect is moderated by its reduced potency. Specific findings have established that this compound has approximately one-fifth the antiarrhythmic potency of the parent compound, flecainide. medsafe.govt.nzboehringer-ingelheim.com
This contribution means that as flecainide is metabolized, a portion of its therapeutic and toxic potential is carried on by this compound. The presence of this active metabolite can contribute to the sustained antiarrhythmic effect seen with flecainide treatment. By inhibiting the fast sodium channels, this compound helps to slow conduction velocity and reduce the excitability of myocardial cells, which are key mechanisms for suppressing arrhythmias. cvpharmacology.com
The following table summarizes the comparative potency of this compound relative to its parent compound.
| Compound | Class | Primary Mechanism of Action | Relative Antiarrhythmic Potency |
| Flecainide | IC Antiarrhythmic | Blocks cardiac fast sodium channels (Nav1.5) nih.govwikipedia.org | 100% |
| This compound | IC Antiarrhythmic | Blocks cardiac fast sodium channels (Nav1.5) | ~20% of Flecainide medsafe.govt.nzboehringer-ingelheim.com |
Iv. Genetic Polymorphism and Metabolism of 5 Hydroxyflecainide
Central Role of Cytochrome P450 2D6 (CYP2D6) in Flecainide (B1672765) Hydroxylation
The primary metabolic route for flecainide is its conversion to meta-O-dealkylated flecainide (MODF), also known as 5-hydroxyflecainide. nih.govbiomedpharmajournal.org This hydroxylation reaction is predominantly catalyzed by the hepatic enzyme CYP2D6. nih.govbiomedpharmajournal.orgnih.gov While CYP2D6 is the main enzyme, studies have shown that another isoform, CYP1A2, is also involved in the formation of this compound, playing a more significant role in individuals with poor CYP2D6-mediated metabolism. nih.govnih.gov In vitro experiments have indicated that CYP1A2's contribution to this metabolic process is about one-sixth of that of CYP2D6 in individuals with normal CYP2D6 function. nih.gov
The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants, leading to a wide range of enzymatic activity among individuals. frontiersin.orgmdpi.com These variations can be single nucleotide polymorphisms (SNPs), insertions, deletions, or structural variants like gene duplications or deletions. mdpi.comgene2rx.com Based on the combination of alleles an individual carries (their genotype), they can be classified into distinct phenotypes that describe the functional capacity of their CYP2D6 enzyme. gene2rx.comwikipedia.org
These phenotypes are categorized as:
Poor Metabolizers (PMs): These individuals possess two non-functional alleles, resulting in little to no CYP2D6 enzyme activity. wikipedia.orgnih.gov Alleles such as *3, *4, *5, and *6 are common examples of no-function alleles. biomedpharmajournal.org
Intermediate Metabolizers (IMs): This group includes individuals with one decreased-function allele and one non-functional allele, or two decreased-function alleles, leading to a reduced metabolic capacity compared to normal metabolizers. biomedpharmajournal.orgnih.gov The CYP2D610 and *41 alleles are common variants that cause decreased enzyme activity. biomedpharmajournal.org
Normal Metabolizers (NMs): Previously referred to as extensive metabolizers (EMs), these individuals have two fully functional alleles or one functional and one decreased-function allele, resulting in normal enzyme activity. nih.gov
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of functional CYP2D6 genes, which leads to significantly increased enzyme activity and a very high rate of metabolism for CYP2D6 substrates. wikipedia.orgnih.gov
| Phenotype | Description of Enzyme Activity | Example Genotypes |
|---|---|---|
| Ultrarapid Metabolizer (UM) | Increased enzyme activity | 1/1xN, 1/2xN (where xN represents multiple copies) |
| Normal Metabolizer (NM) | Normal enzyme activity | 1/1, 1/2 |
| Intermediate Metabolizer (IM) | Decreased enzyme activity | 1/41, 10/41, 4/10 |
| Poor Metabolizer (PM) | No enzyme activity | 4/4, 4/5, 5/5 |
The rate of this compound formation is directly correlated with an individual's CYP2D6 genotype. In vitro studies using human liver microsomes have confirmed that both CYP2D6 and CYP1A2 are involved in the creation of this metabolite. nih.govnih.gov In individuals with functional CYP2D6 enzymes (NMs and UMs), flecainide is efficiently hydroxylated to this compound. Conversely, in individuals with impaired or no CYP2D6 activity (IMs and PMs), this conversion process is significantly slowed. biomedpharmajournal.org For instance, the formation of this compound in microsomes expressing the decreased-function CYP2D6.10 variant was only 1/20th of that in microsomes with the wild-type CYP2D6.1. nih.gov This demonstrates a clear gene-dose effect on the metabolic rate.
Influence of Genetic Polymorphism on this compound Exposure
Genetic variations in CYP2D6 directly alter the pharmacokinetic profile of flecainide, thereby influencing the systemic exposure to both the parent drug and its metabolite, this compound.
In stark contrast to PMs, Ultrarapid Metabolizers (UMs) possess heightened CYP2D6 enzyme activity due to gene duplications. wikipedia.orgresearchgate.net This leads to an accelerated conversion of flecainide to this compound. The increased metabolic rate results in lower plasma concentrations of the parent drug, flecainide, and comparatively higher concentrations of the this compound metabolite. This altered metabolite profile means that at standard doses, UMs may have insufficient exposure to the active parent drug. clinpgx.org While direct data on this compound levels in UMs are limited, the pharmacokinetic principle suggests that the rapid metabolism would lead to a metabolite profile skewed towards higher levels of this compound and its subsequent lactam metabolite. oup.comnih.gov
| Phenotype | Effect on Flecainide Metabolism | Expected Flecainide Plasma Levels | Expected this compound Plasma Levels |
|---|---|---|---|
| Poor Metabolizer (PM) | Greatly reduced | Higher | Lower (relative to parent drug) |
| Intermediate Metabolizer (IM) | Reduced | Higher | Lower |
| Normal Metabolizer (NM) | Normal | Normal | Normal |
| Ultrarapid Metabolizer (UM) | Increased | Lower | Higher |
Pharmacogenomic Implications for Flecainide Therapy
The profound impact of CYP2D6 genetic polymorphism on flecainide metabolism has significant clinical and pharmacogenomic implications. Understanding a patient's CYP2D6 genotype can help predict their metabolic capacity and tailor flecainide therapy to optimize efficacy and minimize risks. nih.govnih.gov
Pharmacogenomic testing for CYP2D6 variants can identify patients who are PMs, IMs, or UMs. This information allows for a more personalized approach to treatment. For instance, clinical guidelines from organizations like the Dutch Pharmacists Association - Pharmacogenetics Working Group (DPWG) recommend dose adjustments based on CYP2D6 phenotype. clinpgx.org They suggest a 50% dose reduction for PMs and a 25% reduction for IMs to prevent the accumulation of flecainide to potentially toxic levels. clinpgx.org Conversely, for UMs, it is recognized that a higher dose may be necessary to achieve therapeutic plasma concentrations of flecainide, although specific recommendations are hampered by a lack of extensive data. clinpgx.org By integrating pharmacogenomic data into clinical practice, healthcare providers can move away from a "one-size-fits-all" approach towards precision medicine, thereby improving the management of patients receiving flecainide therapy.
Genotype-Guided Predictions of this compound Concentrations
Predicting the concentration of this compound based on a patient's CYP2D6 genotype is a key application of pharmacogenomics in this context. Genotype analysis can identify specific alleles that result in non-functional or reduced-function enzymes, allowing for an estimation of an individual's metabolic capacity before drug administration. mdpi.comfrontiersin.org
The metabolic ratio (MR), calculated as the serum concentration of flecainide divided by the concentration of its metabolites, serves as a valuable indicator of metabolic activity. nih.govnih.gov Research has demonstrated a direct correlation between CYP2D6 genotype and this metabolic ratio. For example, individuals classified as poor metabolizers (PMs) exhibit significantly higher MRs compared to extensive metabolizers (EMs), indicating a slower conversion of flecainide to this compound. nih.govnih.gov
One study involving 111 patients categorized by their CYP2D6 genotype provided concrete data on this relationship. The findings showed that the metabolic ratio was significantly different among homozygous extensive metabolizers (hom-EMs), heterozygous EMs (het-EMs), and a combined group of intermediate and poor metabolizers (IMs/PMs). nih.govnih.gov Such data forms the basis for developing models that can predict metabolite concentrations, helping to foresee an individual's metabolic response.
Data derived from a study on the effects of CYP2D6 genotypes on flecainide metabolism. nih.govnih.gov
Stratification of Patient Populations Based on Metabolic Capacity
The ability to stratify patient populations based on their genetically determined metabolic capacity is a cornerstone of personalized medicine. For flecainide metabolism, this involves classifying individuals into the aforementioned phenotypes (PM, IM, NM, UM) based on their CYP2D6 genotype. biomedpharmajournal.orgnih.gov
This stratification is achieved by identifying the specific combination of alleles (diplotype) an individual possesses. An activity score system is often used, where different alleles are assigned a value based on their associated enzyme function (e.g., 0 for non-functional, 0.5 for reduced function, and 1.0 for full function). frontiersin.org The sum of the scores for the two alleles determines the individual's predicted metabolizer phenotype.
This classification allows for a more nuanced understanding of how a patient population will likely process flecainide. For example, populations with a higher prevalence of CYP2D6 alleles that confer poor metabolism will, on average, exhibit slower conversion of flecainide to this compound. nih.gov The frequency of these alleles varies significantly across different ethnic groups. nih.gov For instance, the prevalence of poor metabolizers is estimated to be around 7% in Caucasians but only about 1% in East Asian populations. nih.govresearchgate.net This highlights the importance of considering population genetics when evaluating metabolic pathways.
Classification based on the CYP2D6 activity score model. frontiersin.orgresearchgate.net
V. Drug Drug Interactions Involving 5 Hydroxyflecainide
Mechanisms of Drug-Drug Interactions Affecting 5-Hydroxyflecainide Formation
The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. biomedpharmajournal.orgboehringer-ingelheim.comnih.gov Consequently, any drug that affects the activity of this enzyme can alter the levels of this metabolite.
Competitive Inhibition of CYP2D6 by Concomitant Medications
A number of drugs are known to be inhibitors of the CYP2D6 enzyme. ahajournals.orgpharmgkb.org When co-administered with flecainide (B1672765), these drugs can compete for the same metabolic pathway, leading to decreased formation of this compound and a corresponding increase in the plasma concentration of the parent drug, flecainide. ahajournals.orgmedicinesinformation.co.nz This can have significant clinical implications, as flecainide itself has a narrow therapeutic index. biomedpharmajournal.orgnih.gov
Potent inhibitors of CYP2D6 include certain antidepressants like fluoxetine (B1211875), paroxetine (B1678475), and bupropion. ahajournals.orgpharmgkb.orgnih.gov For instance, the co-administration of fluoxetine has been shown to increase plasma flecainide concentrations by 16% to 28%. ahajournals.org Similarly, paroxetine has been demonstrated to inhibit the metabolism of flecainide, particularly in individuals with certain genetic variations of CYP2D6. nih.gov Amiodarone, another antiarrhythmic drug, is also a known inhibitor of CYP2D6 and can increase plasma flecainide concentrations by as much as 50% when given concurrently. ahajournals.orgwikipedia.org Other drugs that can inhibit CYP2D6 and potentially affect this compound formation include quinidine, cimetidine (B194882), and ritonavir. medicinesinformation.co.nzdrugs.commedscape.com
The clinical relevance of these interactions is heightened in individuals who are poor metabolizers of CYP2D6, as they already have a reduced capacity to form this compound. biomedpharmajournal.orgg-standaard.nl In these patients, the addition of a CYP2D6 inhibitor can lead to a significant accumulation of flecainide, increasing the risk of toxicity. nih.govg-standaard.nl
Table 1: Examples of Drugs that Competitively Inhibit CYP2D6 and Affect Flecainide Metabolism
| Drug Class | Examples | Effect on Flecainide Levels |
| Antidepressants (SSRIs) | Fluoxetine, Paroxetine | Increased |
| Antiarrhythmics | Amiodarone, Quinidine | Increased |
| H2-receptor Antagonists | Cimetidine | Increased |
| Protease Inhibitors | Ritonavir | Increased |
This table is not exhaustive and includes examples of drugs with documented interactions.
Induction of CYP2D6 Activity and its Impact on Metabolite Levels
In contrast to inhibition, some drugs can induce the activity of CYP2D6, leading to an accelerated metabolism of flecainide and potentially higher levels of this compound. medsafe.govt.nz This increased metabolic rate could theoretically lead to a decrease in the plasma concentration of the parent drug, flecainide.
However, the clinical significance of CYP2D6 induction on flecainide's therapeutic effect and the levels of its metabolites is less well-documented compared to inhibition. Limited data from studies involving known enzyme inducers such as phenytoin, phenobarbital, and carbamazepine (B1668303) have shown only a moderate increase (around 30%) in the rate of flecainide elimination. drugs.commedsafe.govt.nz This suggests that while induction can occur, its impact on flecainide and this compound levels may be less pronounced than that of inhibition.
Further research is needed to fully understand the clinical implications of CYP2D6 induction on the pharmacokinetics of flecainide and the formation of this compound.
Effects on Drug Transporters Relevant to Flecainide and this compound
While the metabolism by CYP enzymes is a primary determinant of flecainide and this compound concentrations, drug transporters also play a role in their disposition. frontiersin.orgnih.gov The P-glycoprotein (P-gp) transporter, encoded by the ABCB1 gene, is one such transporter that has been implicated in the renal tubular secretion of flecainide. frontiersin.org
This compound as a Perpetrator or Victim of Drug Interactions
In the context of drug-drug interactions, a drug can be classified as either a "victim," meaning its pharmacokinetics are altered by another drug, or a "perpetrator," meaning it alters the pharmacokinetics of another drug. europa.euwuxiapptec.com this compound can be considered a "victim" when its formation is affected by CYP2D6 inhibitors or inducers. ahajournals.orgmedsafe.govt.nz The following sections will explore its potential role as a "perpetrator."
Inhibition of Other Metabolic Enzymes or Transporters by this compound
There is limited specific information available regarding the inhibitory potential of this compound on other metabolic enzymes or drug transporters. Flecainide itself is known to be an inhibitor of CYP2D6, which can lead to increased plasma levels of other drugs that are substrates of this enzyme, such as certain beta-blockers (e.g., propranolol) and antidepressants. medicinesinformation.co.nzmedsafe.govt.nz
Given that this compound is a metabolite of flecainide and retains some pharmacological activity, it is plausible that it may also possess some inhibitory effects on CYP2D6 or other enzymes. drugbank.comboehringer-ingelheim.com However, dedicated in vitro and in vivo studies are needed to confirm and quantify this potential. Without such data, it is difficult to predict the clinical significance of any inhibitory effects of this compound.
Altered Pharmacokinetics of Co-administered Drugs in the Presence of this compound
As a consequence of the potential for this compound to inhibit metabolic enzymes, it could theoretically alter the pharmacokinetics of co-administered drugs. If this compound does inhibit an enzyme responsible for the metabolism of another drug, it could lead to increased plasma concentrations of that drug, potentially increasing the risk of adverse effects.
However, there is currently a lack of direct clinical evidence to demonstrate that this compound, at the concentrations typically achieved in patients, causes clinically significant drug interactions by this mechanism. The focus of most interaction studies has been on the parent drug, flecainide, due to its more potent pharmacological activity and higher plasma concentrations. ahajournals.orgmedicinesinformation.co.nzwikipedia.org Further research is warranted to investigate the potential for this compound to act as a perpetrator in drug-drug interactions.
In Vitro and In Vivo Models for Assessing Drug Interaction Potential
To predict and understand the clinical implications of DDIs, various preclinical models are employed. These range from in vitro systems using human-derived enzymes and cells to in vivo studies in animal models. europa.eumdpi.com
In vitro studies using human liver microsomes are a cornerstone for investigating the metabolic pathways of drugs and their potential for interactions. thermofisher.comthermofisher.com These preparations contain a rich complement of drug-metabolizing enzymes, including the cytochrome P450 (CYP) and uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) systems. thermofisher.comadmescope.com By incubating a drug with human liver microsomes, researchers can identify the primary metabolites and the enzymes responsible for their formation. researchgate.net
For flecainide, such studies have confirmed that its metabolism to this compound is significantly mediated by CYP2D6. biomedpharmajournal.org The use of recombinant enzymes, which are individual human CYP isoforms expressed in a cellular system, allows for a more precise identification of the enzymes involved. mdpi.com Studies with recombinant CYP2D6 have demonstrated its direct role in the formation of this compound. nih.gov This is further supported by inhibition studies where known inhibitors of specific CYP enzymes are used to see if they block the metabolism of the drug . For instance, potent CYP2D6 inhibitors like cimetidine have been shown to increase flecainide's area under the curve (AUC) by approximately 30%, indicating a significant role of this enzyme in its clearance. nih.gov
The following table summarizes the key enzymes involved in flecainide metabolism and the in vitro systems used to study them.
| Enzyme Family | Specific Enzyme | Role in Flecainide Metabolism | In Vitro Model |
| Cytochrome P450 | CYP2D6 | Major pathway for conversion to this compound | Human Liver Microsomes, Recombinant CYP2D6 |
| Cytochrome P450 | CYP1A2 | Alternative metabolic pathway | Human Liver Microsomes, Recombinant CYP1A2 |
While in vitro studies provide valuable mechanistic information, animal models are essential for understanding the integrated physiological and pharmacological effects of drug interactions. nih.gov Various animal species, including dogs, rabbits, and horses, have been used to study the antiarrhythmic and electrophysiological properties of flecainide. nih.govnih.gov These models can be used to investigate how co-administered drugs alter the pharmacokinetics and pharmacodynamics of flecainide and its metabolites. For example, studies in animal models can assess how a CYP2D6 inhibitor affects not only the plasma levels of flecainide and this compound but also the electrocardiogram (ECG) parameters and susceptibility to arrhythmias. nih.gov Although direct studies on this compound drug interactions in animal models are less common, the insights gained from flecainide studies are often extrapolated to its active metabolite.
Clinical Significance of Drug-Drug Interactions on this compound Exposure
Alterations in the concentration of this compound, along with the parent drug, can have significant clinical consequences. msdmanuals.com An increase in the exposure to both compounds due to the inhibition of CYP2D6 can enhance the therapeutic effect but also increase the risk of adverse effects. medicinesinformation.co.nznih.gov Conversely, the induction of these enzymes by other drugs could lead to lower concentrations, potentially resulting in a loss of antiarrhythmic efficacy. fda.gov
A prospective cohort study of older community-dwelling adults found that exposure to potential drug-drug interactions was associated with an increased number of adverse drug events and a decrease in health-related quality of life. nih.gov Flecainide is a drug with a narrow therapeutic index, meaning that the range between effective and toxic concentrations is small. researchgate.net This makes it particularly vulnerable to the effects of drug interactions.
The table below provides examples of drugs that can interact with flecainide metabolism, thereby affecting this compound levels.
| Interacting Drug Class | Example Drugs | Mechanism of Interaction | Potential Clinical Outcome |
| CYP2D6 Inhibitors | Amiodarone, Quinidine, Fluoxetine, Paroxetine, Bupropion, Cimetidine | Inhibition of flecainide metabolism | Increased plasma concentrations of flecainide and this compound, potential for increased efficacy and toxicity. nih.govmedicinesinformation.co.nz |
| CYP1A2 Inhibitors | Ciprofloxacin, Fluvoxamine | Inhibition of flecainide metabolism (alternative pathway) | May increase flecainide and this compound levels, especially in CYP2D6 poor metabolizers. |
| CYP Inducers | Rifampicin, Carbamazepine, Phenytoin, St. John's Wort | Induction of flecainide metabolism | Decreased plasma concentrations of flecainide and this compound, potential for loss of efficacy. fda.gov |
Given the narrow therapeutic window of flecainide and the high potential for drug-drug interactions in patients on multiple medications, therapeutic drug monitoring (TDM) is a valuable clinical tool. researchgate.netresearchgate.netacademicstrive.com TDM involves measuring the plasma concentrations of a drug to ensure they are within the target therapeutic range. lifesciencesite.com For flecainide, TDM is recommended in various clinical situations, including in patients with renal impairment, those receiving high doses, and those on concomitant therapy with known inhibitors of its metabolism. medicinesinformation.co.nz
In the context of polypharmacy, TDM can help to:
Individualize dosing to achieve optimal therapeutic outcomes. researchgate.net
Identify and manage drug-drug interactions that may alter flecainide and this compound concentrations. lifesciencesite.com
Reduce the risk of concentration-dependent adverse effects. medicinesinformation.co.nz
Regular monitoring is particularly crucial when a new drug is added to or removed from the regimen of a patient stabilized on flecainide. msdmanuals.com
Vi. Toxicological Profile and Cardiotoxicity of 5 Hydroxyflecainide
Proposed Molecular and Cellular Mechanisms of 5-Hydroxyflecainide Cardiotoxicity (if any)
There is no available research proposing or investigating the specific molecular and cellular mechanisms through which this compound might exert cardiotoxic effects.
Induction of Apoptosis or Necrosis in Cardiac Cells
Detailed research specifically investigating the induction of apoptosis or necrosis in cardiac cells by this compound is limited in publicly available scientific literature. The primary mechanism of flecainide's cardiotoxicity is related to its electrophysiological effects, namely the blockade of cardiac sodium channels, which can lead to conduction abnormalities and proarrhythmic events. drugbank.comclevelandclinic.org While drug-induced cardiotoxicity can manifest through various mechanisms, including the triggering of programmed cell death (apoptosis) or uncontrolled cell death (necrosis), studies have not extensively focused on whether this compound directly initiates these cellular pathways in cardiomyocytes.
The cardiotoxic effects of flecainide (B1672765) are often dose-dependent and can be exacerbated by underlying cardiac conditions. nih.gov Proarrhythmic events, such as ventricular tachycardia, are a major concern and are a direct consequence of the drug's electrophysiological actions rather than a direct cytotoxic effect leading to widespread cell death. jafib.com Without specific studies on this compound, any discussion on its ability to induce apoptosis or necrosis would be speculative. Future research is needed to elucidate the direct cellular effects of this metabolite on cardiac cell viability and death pathways.
Comparative Cardiotoxicity Profile with Parent Flecainide
Flecainide is metabolized in the liver by the cytochrome P450 2D6 and CYP1A2 enzymes into two major metabolites: meta-O-dealkylated flecainide (this compound) and the meta-O-dealkylated lactam of flecainide. nih.gov this compound is an active metabolite, while the lactam metabolite is considered inactive. nih.gov
Direct comparative studies quantifying the relative potency and efficacy of this compound in inducing cardiotoxicity compared to the parent flecainide are not extensively detailed in the available literature. However, it is generally understood that this compound possesses antiarrhythmic activity, but to a lesser extent than flecainide. Some sources suggest that the activity of meta-O-dealkylated flecainide is approximately 20% that of the parent compound. drugbank.com
Given that the cardiotoxic effects of flecainide are linked to its primary pharmacological action on cardiac ion channels, it can be inferred that the cardiotoxic potential of this compound would also be proportionally lower than that of flecainide. The proarrhythmic effects of flecainide, which are the most significant aspect of its cardiotoxicity, are concentration-dependent. nih.gov Therefore, the lower potency of this compound would likely translate to a reduced risk of inducing these adverse cardiac events at equivalent concentrations.
Table 1: Comparative Electrophysiological and Metabolic Properties
| Compound | Primary Mechanism of Action | Relative Potency | Primary Metabolizing Enzymes |
|---|---|---|---|
| Flecainide | Blocks fast inward sodium channels (INa) and delayed rectifier potassium channels (IKr) | High | CYP2D6, CYP1A2 |
| This compound | Blocks fast inward sodium channels (INa) | Lower (approx. 20% of flecainide) | Further metabolism/excretion |
This table is based on general pharmacological profiles and does not represent direct comparative toxicity data.
The potential for synergistic or antagonistic effects between this compound and flecainide on cardiac tissue is an important consideration, as both are present in the plasma of individuals taking flecainide. Given that this compound shares a similar mechanism of action with its parent compound (sodium channel blockade), it is plausible that their effects could be at least additive, if not synergistic. drugbank.com
Vii. Analytical Methodologies for 5 Hydroxyflecainide Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone of quantitative bioanalysis, providing the necessary separation of the target analyte from metabolites and endogenous matrix components before detection.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of drugs and their metabolites in biological fluids. pensoft.net For the analysis of 5-hydroxyflecainide, reversed-phase HPLC is the most common approach. pharmtech.com
Columns : Short columns (10-15 cm) packed with C18 or phenyl stationary phases with small particle sizes (3 or 5 µm) are often used to achieve efficient separation and shorter run times. pharmtech.com
Mobile Phase : A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. pharmtech.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary for samples containing analytes with a wide range of polarities. pharmtech.com
Detectors : While several detectors can be used, the Ultraviolet (UV) detector is common for HPLC analysis due to its simplicity and cost-effectiveness. pensoft.net The analyte must possess a chromophore to be detected by UV. For compounds lacking a strong chromophore, derivatization may be required. Fluorescence detectors can offer higher sensitivity and selectivity if the analyte is naturally fluorescent or can be derivatized with a fluorescent tag.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed. creative-proteomics.comnih.gov This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry. creative-proteomics.com
The LC-MS/MS system operates by separating compounds with the LC system, ionizing them (e.g., via Electrospray Ionization - ESI), and then detecting them with the mass spectrometer. nih.gov The high specificity is achieved through a detection mode called Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (corresponding to the molecular weight of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. nih.govnih.gov This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, leading to very low limits of quantification (LOQ). nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations during sample preparation and injection. nih.gov
| Technique | Principle | Advantages for this compound Analysis | Common Configuration |
|---|---|---|---|
| HPLC-UV | Separation by liquid chromatography followed by detection based on UV absorbance. pensoft.net | Robust, cost-effective, widely available. pensoft.net | Reversed-phase C18 column, Acetonitrile/water mobile phase, UV detection. pharmtech.com |
| LC-MS/MS | Separation by LC, ionization of the analyte, and detection of a specific precursor-to-product ion transition (MRM). nih.gov | High sensitivity, high selectivity, minimal interference, short run times. nih.gov | Reversed-phase UPLC/HPLC, Electrospray Ionization (ESI), Triple Quadrupole (QqQ) Mass Spectrometer. nih.gov |
Method Validation Parameters for this compound Quantification
To ensure that an analytical method is reliable and reproducible for its intended purpose, it must undergo a thorough validation process. austinpublishinggroup.commdpi.com Bioanalytical method validation for quantifying this compound must adhere to guidelines set by regulatory agencies and includes the evaluation of several key parameters. nih.goveuropa.eu
The core validation parameters include:
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. europa.eustanford.edu
Linearity and Range : The method should produce results that are directly proportional to the concentration of the analyte within a specified range. nih.gov A calibration curve is generated using at least five to six non-zero standards, and the correlation coefficient (r²) should be close to 1.0. austinpublishinggroup.commdpi.com
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. stanford.edu Precision describes the reproducibility of the measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). stanford.edu Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within a run (intra-assay) and between different runs (inter-assay). austinpublishinggroup.com Typically, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% RSD (20% at the LLOQ). stanford.edu
Sensitivity : The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. austinpublishinggroup.com
Recovery : The extraction efficiency of the analytical method, determined by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample. mdpi.com
Matrix Effect : The direct or indirect alteration of the analyte response due to the presence of interfering components in the biological matrix. europa.eu It is evaluated by comparing the response of an analyte in a post-extracted matrix from different sources to the response of the analyte in a neat solution. europa.eu
Stability : The chemical stability of the analyte in the biological matrix under various conditions that it might experience during the analytical process. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and post-preparative (autosampler) stability. austinpublishinggroup.comjapsonline.com
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. stanford.edu | Mean value within ±15% of nominal (±20% at LLOQ). stanford.edu |
| Precision | Degree of scatter between a series of measurements. stanford.edu | RSD or CV ≤15% (≤20% at LLOQ). stanford.edu |
| Linearity | Proportionality of response to concentration. nih.gov | Correlation coefficient (r or r²) ≥ 0.99. mdpi.com |
| LLOQ | Lowest concentration quantified with acceptable accuracy and precision. austinpublishinggroup.com | Response is ≥ 5 times the blank response; accuracy ±20%, precision ≤20%. austinpublishinggroup.com |
| Selectivity | No significant interfering peaks at the analyte retention time in blank matrix. stanford.edu | Interference should be <20% of LLOQ response. |
| Stability | Analyte integrity under various storage and handling conditions. japsonline.com | Mean concentration within ±15% of nominal concentration. japsonline.com |
Specificity and Selectivity
Specificity and selectivity are fundamental to the validity of any analytical method. Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is a more inclusive term, referring to the method's ability to differentiate and quantify multiple analytes within a sample. chromatographytoday.com
In the context of this compound quantification, analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC), must demonstrate the ability to separate this compound from its parent drug, flecainide (B1672765), other metabolites, and any endogenous substances present in the biological sample (e.g., plasma, urine). chromatographytoday.comdemarcheiso17025.com This is often achieved by comparing the chromatograms of blank biological samples with those of samples spiked with this compound and potential interfering substances. loesungsfabrik.de The absence of interfering peaks at the retention time of this compound indicates the method's specificity. lew.ro For a method to be considered selective, it should be able to distinguish and quantify not only this compound but also other relevant compounds, such as the internal standard used for quantification. loesungsfabrik.de
Accuracy and Precision in Biological Samples
Accuracy and precision are critical performance characteristics that determine the reliability of quantitative data. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. europa.eu
The accuracy of a method for quantifying this compound is typically assessed by performing recovery studies on biological samples spiked with known concentrations of the analyte. The percentage of recovery is calculated by comparing the measured concentration to the nominal concentration. researchgate.net Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org Repeatability is determined by analyzing multiple aliquots of a single homogenous sample within the same day, while intermediate precision is assessed by repeating the analysis on different days, with different analysts, or with different equipment. The precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net
Table 1: Illustrative Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision (RSD/CV) | Should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
This table provides a general example of acceptance criteria often used in bioanalytical method validation and is not specific to a particular published study on this compound.
Linearity and Range of Detection
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eufda.gov The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eufda.gov
To establish linearity for this compound quantification, a series of calibration standards are prepared by spiking the biological matrix with known concentrations of the analyte. A minimum of five concentrations is typically recommended to construct a calibration curve. europa.eu The linearity is evaluated by plotting the analytical response versus the concentration and performing a linear regression analysis. The correlation coefficient (r²) is a key parameter used to assess the goodness of fit of the regression line, with a value of ≥0.99 generally being desirable. researchgate.net
Table 2: Example of a Linearity and Range Study for an Analytical Method
| Concentration (ng/mL) | Response (Peak Area) |
| 5 | 1502 |
| 10 | 3015 |
| 25 | 7498 |
| 50 | 15103 |
| 100 | 30250 |
| 200 | 60489 |
This table presents hypothetical data to illustrate the concept of a linearity study.
Limit of Detection and Limit of Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that an analytical procedure can reliably measure. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.govcoresta.org The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.govcoresta.org
Several methods can be used to determine the LOD and LOQ, including visual evaluation, the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ), and the use of the standard deviation of the response and the slope of the calibration curve. researchgate.netsepscience.com For quantitative assays, the LOQ is the more critical parameter and is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision. nih.govresearchgate.net
The formulas based on the standard deviation of the response (σ) and the slope of the calibration curve (S) are:
LOD = 3.3 * (σ / S) sepscience.com
LOQ = 10 * (σ / S) sepscience.com
Stability of this compound in Biological Samples
Assessing the stability of this compound in biological samples is essential to ensure that the measured concentration accurately reflects the concentration at the time of sample collection. anapharmbioanalytics.com Stability evaluations are conducted under various conditions that mimic the sample handling and storage process. These include:
Freeze-Thaw Stability: This assesses the stability of the analyte after repeated cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the processed sample at room temperature for a period that reflects the typical sample handling time.
Long-Term Stability: This determines the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C). nih.govwho.int
Stock Solution Stability: This confirms the stability of the stock solutions used to prepare calibration standards and quality control samples. bioanalysisforum.jp
For each stability study, the concentrations of the analyte in the test samples are compared to those of freshly prepared samples. The analyte is considered stable if the mean concentration of the stored samples is within a predefined percentage (e.g., ±15%) of the nominal concentration. nih.gov Factors such as non-specific adsorption to container surfaces and the age of the plasma can also influence analyte concentration and should be considered. anapharmbioanalytics.com
Viii. Conclusion and Future Research Directions
Synthesis of Current Research Findings on 5-Hydroxyflecainide
This compound, also known as meta-O-dealkylated flecainide (B1672765) (MODF), is the primary product of flecainide's hepatic metabolism. biomedpharmajournal.orgdrugbank.com Research has firmly established that its formation is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP1A2. biomedpharmajournal.org This metabolic pathway is of paramount clinical importance due to the well-documented genetic polymorphisms of the CYP2D6 gene, which lead to distinct patient phenotypes: poor, intermediate, extensive, and ultra-rapid metabolizers. biomedpharmajournal.org
The activity of this compound is estimated to be approximately one-fifth that of flecainide itself. biomedpharmajournal.org While less potent, its contribution to the net antiarrhythmic and potential proarrhythmic effects of flecainide therapy cannot be dismissed, particularly in individuals with altered metabolic profiles. In poor metabolizers, for instance, reduced formation of this compound leads to higher plasma concentrations of the more potent parent drug, increasing the risk of toxicity. biomedpharmajournal.org Conversely, in ultra-rapid metabolizers, extensive conversion to the less potent this compound could potentially lead to therapeutic failure at standard doses.
Table 1: Key Characteristics of this compound
| Characteristic | Description |
|---|---|
| Metabolic Pathway | Primarily formed via O-dealkylation of flecainide by CYP2D6, with minor involvement of CYP1A2. |
| Pharmacological Activity | Active, with approximately 20% of the antiarrhythmic potency of the parent compound, flecainide. biomedpharmajournal.org |
| Clinical Significance | Its formation is highly dependent on the genetic polymorphism of CYP2D6, influencing the pharmacokinetic and pharmacodynamic variability of flecainide. |
| Plasma Concentrations | Generally low in free (unconjugated) form in individuals with normal metabolic capacity. drugbank.com |
Identification of Key Knowledge Gaps and Unanswered Questions
Despite the foundational knowledge of its formation and basic activity, significant gaps remain in our understanding of this compound. A comprehensive picture of its precise role in the clinical effects of flecainide is yet to be fully elucidated.
One of the primary unanswered questions is the exact contribution of this compound to both the therapeutic and adverse effects of flecainide across the spectrum of CYP2D6 metabolizer phenotypes. While it is understood that its lower potency is a factor, the clinical implications of varying concentrations of this metabolite, especially in conjunction with fluctuating flecainide levels, are not well-defined.
Furthermore, the long-term consequences of sustained exposure to this compound are largely unknown. Most studies have focused on the acute and sub-acute effects in the context of flecainide therapy. The potential for chronic exposure to contribute to subtle cardiac or extra-cardiac toxicities has not been systematically investigated.
Another significant knowledge gap is the lack of detailed pharmacokinetic and pharmacodynamic models specifically for this compound. Such models are crucial for predicting its concentration-time profiles and its specific effects on cardiac electrophysiology, independent of the parent drug.
Promising Avenues for Future Academic Inquiry
The existing knowledge gaps provide a fertile ground for future research that could significantly enhance the safety and efficacy of flecainide therapy. The following areas represent promising avenues for academic inquiry.
Future studies should aim to quantify the specific contribution of this compound to the pronounced inter-individual variability observed in patients treated with flecainide. This would involve correlating plasma concentrations of both flecainide and this compound with clinical outcomes, including antiarrhythmic efficacy and the incidence of proarrhythmic events, across different CYP2D6 genotype groups. Such research could help to refine therapeutic drug monitoring strategies, moving beyond measuring only the parent drug concentration.
There is a pressing need for the development of robust physiologically based pharmacokinetic (PBPK) and pharmacodynamic (PD) models specifically for this compound. These models should incorporate genetic data (CYP2D6 and CYP1A2 status), patient demographics, and co-morbidities to predict the formation, distribution, and elimination of this metabolite. Such predictive tools would be invaluable in a priori dose adjustments and in personalizing flecainide treatment. nih.gov The development of quantitative methods to accurately evaluate and predict the pharmacokinetics of antiarrhythmic drugs and their metabolites is essential for ensuring safe and effective therapy. nih.gov
Longitudinal studies are warranted to investigate the potential long-term cardiac and extra-cardiac effects of chronic exposure to this compound. This is particularly relevant for patients who are extensive or ultra-rapid metabolizers and may have higher sustained levels of this metabolite. Such studies should assess for subtle changes in cardiac structure and function, as well as monitor for any unforeseen adverse effects in other organ systems.
While currently viewed as a byproduct of flecainide metabolism, the distinct pharmacological profile of this compound could be explored for potential therapeutic or diagnostic applications. For instance, its specific electrophysiological properties might be advantageous in certain arrhythmia subtypes or patient populations. Furthermore, its concentration could potentially serve as a biomarker to phenotype CYP2D6 activity in patients, aiding in the dose selection of other drugs metabolized by this enzyme.
Impact of this compound Research on Precision Medicine Approaches for Cardiac Arrhythmias
The investigation of this compound, the principal metabolite of the class IC antiarrhythmic drug flecainide, holds a significant place in the advancement of precision medicine for individuals with cardiac arrhythmias. The clinical response to flecainide is known to have considerable interindividual variability, and research into its metabolism—specifically the formation of this compound—has been pivotal in elucidating the genetic factors that underpin these differences. This understanding is crucial for tailoring antiarrhythmic therapy to enhance efficacy and minimize potential adverse effects.
The primary enzyme responsible for the conversion of flecainide to this compound is cytochrome P450 2D6 (CYP2D6). nih.gov A lesser contribution to this metabolic process is made by CYP1A2. nih.gov The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of drug metabolism among patients. These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). semanticscholar.org An individual's CYP2D6 genotype directly influences the rate of this compound formation, which in turn affects the plasma concentrations of the parent drug, flecainide.
In individuals with reduced CYP2D6 activity (IMs and PMs), the conversion of flecainide to this compound is impaired. This leads to a decrease in the clearance of flecainide, resulting in higher than anticipated plasma concentrations of the parent drug. nih.gov For instance, flecainide clearance is reduced by 21% in intermediate metabolizers and by 42% in poor metabolizers. nih.gov Given that flecainide has a narrow therapeutic index, elevated levels can increase the risk of proarrhythmic events and other toxicities. nih.govnih.gov Conversely, in extensive or ultrarapid metabolizers, the rapid conversion to this compound may, in some instances, lead to sub-therapeutic levels of the parent drug, although this is less commonly a clinical issue than toxicity in poor metabolizers.
The table below summarizes the relationship between CYP2D6 phenotype and its implications for flecainide therapy, which is fundamentally linked to the production of this compound.
| CYP2D6 Phenotype | Metabolic Activity | Impact on this compound Formation | Clinical Implication for Flecainide Therapy |
| Poor Metabolizer (PM) | Absent or significantly reduced | Markedly decreased | Higher risk of flecainide toxicity; dose reduction recommended. semanticscholar.org |
| Intermediate Metabolizer (IM) | Decreased | Moderately decreased | Increased risk of flecainide toxicity; dose reduction may be necessary. semanticscholar.org |
| Normal Metabolizer (NM) | Normal | Normal | Standard flecainide dosing is generally appropriate. semanticscholar.org |
| Ultrarapid Metabolizer (UM) | Increased | Increased | Potential for sub-therapeutic flecainide levels, though less clinically pressing than toxicity in PMs. |
Further research into the specific electrophysiological properties of this compound and its interaction with cardiac ion channels could refine these precision medicine approaches. For example, if this compound is found to have a different profile of ion channel blockade compared to flecainide, this could have implications for its proarrhythmic potential and its efficacy in different types of arrhythmias. Additionally, exploring the role of other genetic variations, such as in the SCN5A gene which encodes the cardiac sodium channel (the primary target of flecainide), could further personalize treatment by considering both pharmacokinetic and pharmacodynamic variability. nih.gov
Q & A
Q. How can researchers enhance reproducibility when sharing this compound datasets?
- Methodological Answer: Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, Figshare) with detailed metadata (e.g., instrument settings, batch IDs). Use version control (Git) for code and provide Docker containers for computational workflows .
Literature & Collaboration
Q. What systematic review strategies identify knowledge gaps in this compound’s mechanism of action?
Q. How should interdisciplinary teams coordinate to study this compound’s pharmacokinetic-pharmacodynamic relationships?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
